

# Limited Research Available on Synergistic Effects of Erythro-canabisine H with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Erythro-canabisine H |           |
| Cat. No.:            | B3037025             | Get Quote |

A comprehensive review of publicly available scientific literature reveals a significant gap in research regarding the synergistic effects of **Erythro-canabisine H** when used in combination with conventional chemotherapy drugs. To date, no substantial experimental data or clinical studies have been published that specifically investigate the potential for this compound to enhance the efficacy of chemotherapeutic agents in cancer treatment.

Initial searches for "**Erythro-canabisine H**" have yielded minimal information regarding its biological activity, with most available data limited to its chemical identification, including its CAS number (403647-08-5)[1]. There is a notable absence of in vitro or in vivo studies detailing its mechanism of action, cytotoxicity, or its effects when combined with chemotherapy drugs such as doxorubicin, cisplatin, or paclitaxel.

While the broader field of natural compounds and their synergistic potential with chemotherapy is an active area of research, with numerous studies exploring flavonoids, alkaloids, and other phytochemicals, **Erythro-canabisine H** has not yet been a focus of these investigations. The current body of scientific literature does not provide the necessary data to compile a comparison guide, detail experimental protocols, or create visualizations of signaling pathways as requested.

Therefore, a guide on the synergistic effects of **Erythro-canabisine H** with chemotherapy drugs cannot be produced at this time due to the lack of foundational research. Further



investigation into the pharmacological properties of **Erythro-canabisine H** is required before its potential as a synergistic agent in cancer therapy can be evaluated.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cn.canbipharm.com [cn.canbipharm.com]
- To cite this document: BenchChem. [Limited Research Available on Synergistic Effects of Erythro-canabisine H with Chemotherapy Drugs]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b3037025#synergistic-effects-of-erythro-canabisine-h-with-chemotherapy-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





